Patent blue V (sodium salt)

Description

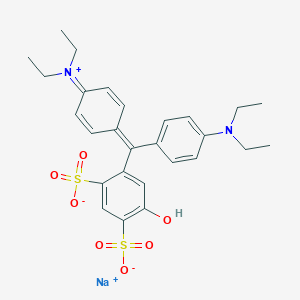

Structure

3D Structure of Parent

Properties

CAS No. |

20262-76-4 |

|---|---|

Molecular Formula |

C27H32N2NaO7S2+ |

Molecular Weight |

583.7 g/mol |

IUPAC Name |

sodium 2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-4-hydroxy-5-sulfobenzenesulfonate |

InChI |

InChI=1S/C27H32N2O7S2.Na/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36);/q;+1 |

InChI Key |

PMLFOMWMYRKZRF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+] |

Other CAS No. |

20262-76-4 |

physical_description |

Dark blue powder or granules |

Synonyms |

(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt acid blue 1 acid blue 3 alphazurine 2G bleu patent V blue patent violet Blue URS Blue VRS C.I. acid blue 1 C.I. acid blue 3 disulfine blue disulphine blue ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt patent blue V patent blue violet sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate sulfan blue sulphan blue |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Patent Blue V (Sodium Salt)

Introduction

Patent Blue V (sodium salt), a synthetic triphenylmethane (B1682552) dye, is a versatile compound with significant applications across the medical, food, and research sectors.[1][2] Known for its vibrant blue color, it serves as a crucial agent in medical diagnostics, particularly in lymphangiography and sentinel lymph node biopsies, aiding in the visualization of lymphatic vessels.[2][3] Its properties also lend it to use as a food additive, where it is designated as E131 in Europe, and as a biological stain in various laboratory settings.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental applications of Patent Blue V (sodium salt).

Chemical Structure and Identification

Patent Blue V is chemically described as the sodium salt of [4-(α-(4-diethylaminophenyl)-5-hydroxy-2,4-disulfophenylmethylidene)-2,5-cyclohexadien-1-ylidene] diethylammonium (B1227033) hydroxide (B78521) inner salt.[1] Its structure is characterized by a central carbon atom bonded to three aromatic rings, a feature of triphenylmethane dyes.

Table 1: Chemical Identifiers of Patent Blue V (Sodium Salt)

| Identifier | Value |

| IUPAC Name | sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate[5] |

| CAS Number | 20262-76-4[5] |

| Molecular Formula | C₂₇H₃₁N₂NaO₇S₂[5] |

| SMILES | CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=--INVALID-LINK--CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+][5] |

| InChI Key | PMLFOMWMYRKZRF-UHFFFAOYSA-M[5] |

Physicochemical Properties

The utility of Patent Blue V in various applications is dictated by its distinct physical and chemical properties. It is known for its high water solubility and its characteristic as a pH and redox indicator.[1][6]

Table 2: Physicochemical Properties of Patent Blue V (Sodium Salt)

| Property | Value |

| Molecular Weight | 582.66 g/mol [7] |

| Appearance | Dark blue to greenish-blue powder[8] |

| Solubility | Soluble in water and ethanol; slightly soluble in ethanol.[3][6] |

| Melting Point | ≥290.1 – ≤292.3 °C[9] |

| Absorption Maximum (λmax) | 635–639 nm in water[10] |

| pH Indicator Range | 0.8–3.0 (yellow-orange in strong acid, deep blue in weak acid/alkaline)[1] |

| Redox Potential | ~0.77 volts (reduced form is yellow, oxidized form is red)[1] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification and purity assessment of Patent Blue V. The following protocol is a general guideline for the analysis of triphenylmethane dyes.

Methodology:

-

Standard Preparation: Prepare a stock solution of Patent Blue V sodium salt in a suitable solvent (e.g., a mixture of methanol (B129727) and water). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: For solid samples like food products, an extraction step is necessary. This may involve dissolving the sample in an ammonia/ethanol/water mixture, followed by centrifugation and filtration.[11]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.[12]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve good separation.[2]

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Detection: A Diode-Array Detector (DAD) or a UV-Vis detector set at the absorption maximum of Patent Blue V (around 638 nm) is used for detection.[11][12]

-

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. The concentration of Patent Blue V in the sample can then be determined from this curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward method for determining the concentration of Patent Blue V in a solution, based on the Beer-Lambert law.

Methodology:

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength to the absorption maximum (λmax) of Patent Blue V, which is approximately 638 nm in a neutral aqueous solution.

-

Blanking: Fill a cuvette with the solvent used to prepare the samples (e.g., deionized water) and use it to zero the absorbance of the spectrophotometer.

-

Standard Curve Preparation: Prepare a series of standard solutions of Patent Blue V with known concentrations.

-

Measurement: Measure the absorbance of each standard solution at the λmax.

-

Sample Measurement: Measure the absorbance of the unknown sample solution.

-

Concentration Determination: Create a standard curve by plotting absorbance versus concentration for the standard solutions. Use the absorbance of the unknown sample to determine its concentration from the standard curve.

Use in Sentinel Lymph Node Biopsy (SLNB)

Patent Blue V is injected to visually identify the sentinel lymph nodes for biopsy in cancer staging.

Methodology:

-

Patient Preparation: The patient is prepared for surgery under general anesthesia.

-

Dye Injection: A solution of Patent Blue V (typically 2.5%) is injected intradermally or subcutaneously around the primary tumor or in the periareolar region for breast cancer.[13]

-

Massage: The injection site is gently massaged for a few minutes to promote the uptake of the dye by the lymphatic vessels.

-

Node Identification: After a short waiting period (5-10 minutes), an incision is made in the area of the expected lymph nodes (e.g., the axilla). The surgeon then visually identifies the blue-stained lymphatic vessels and the first lymph node(s) they drain into (the sentinel nodes).

-

Excision: The blue-stained sentinel lymph node(s) are excised and sent for pathological analysis.

Histological Staining

Patent Blue V can be used as a stain in histology to demonstrate specific tissue components.

Methodology:

-

Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of alcohols to water.

-

Staining: Slides are immersed in a freshly prepared working solution of Patent Blue V for a specified time (e.g., 5 minutes).[5]

-

Rinsing: Slides are rinsed in several changes of distilled water.

-

Counterstaining (Optional): A counterstain, such as Nuclear Fast Red, can be used to stain other tissue components for contrast.[5]

-

Dehydration and Mounting: The slides are dehydrated through graded alcohols, cleared in xylene, and mounted with a synthetic resin.[5]

Biological Signaling Pathways

Current scientific literature does not indicate that Patent Blue V is an active modulator of specific biological signaling pathways. Its primary role in biological systems is as a relatively inert tracer dye for visualization purposes. Triphenylmethane dyes, as a class, have been studied for potential toxic effects, but specific interactions with signaling cascades are not well-defined for Patent Blue V.[14][15] Therefore, a diagram of a signaling pathway directly involving Patent Blue V cannot be provided.

Conclusion

Patent Blue V (sodium salt) is a well-characterized triphenylmethane dye with significant applications in medicine and research. Its distinct physicochemical properties, particularly its intense color and water solubility, make it an invaluable tool for procedures such as sentinel lymph node biopsy and for analytical techniques like HPLC and spectrophotometry. While its direct involvement in biological signaling is not established, its utility as a visualization agent is undisputed. The experimental protocols provided in this guide offer a foundation for the application of Patent Blue V in a laboratory and clinical setting.

References

- 1. Standardizing lymphangiography and lymphatic interventions: a preclinical in vivo approach with detailed procedural steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. How to Locate and Treat Lymph Leaks Using Patent Blue V Dye and Floseal: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. benchchem.com [benchchem.com]

- 5. urmc.rochester.edu [urmc.rochester.edu]

- 6. When Blue Dye Turns Skin Blue-Effects of Patent Blue V Administration in Lymphatic Surgery: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. imeko.org [imeko.org]

- 8. ijrpc.com [ijrpc.com]

- 9. Histology, Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. research.fit.edu [research.fit.edu]

- 11. krackeler.com [krackeler.com]

- 12. Simultaneous Analysis of Food Dyes by HPLC-DAD | SCION Instruments [scioninstruments.com]

- 13. researchgate.net [researchgate.net]

- 14. jetir.org [jetir.org]

- 15. Triphenylmethane dye (C52H54N4O12) is potentially a hazardous substance in edible freshwater fish at trace level: toxicity, hematology, biochemistry, antioxidants, and molecular docking evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Patent Blue V (Sodium Salt): A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Patent Blue V (sodium salt), a synthetic triphenylmethane (B1682552) dye with applications in medical imaging and as a food colorant. The described methodology is based on established chemical principles for the synthesis of triarylmethane dyes, focusing on a practical and accessible laboratory approach.

Overview of the Synthesis Pathway

The synthesis of Patent Blue V sodium salt (also known as Acid Blue 3 or C.I. 42051) is a multi-step process commencing with the formation of a leuco base, followed by sulfonation and subsequent oxidation to the colored dye. The most direct synthetic route involves the condensation of 3-hydroxybenzaldehyde (B18108) with N,N-diethylaniline.

The overall synthesis can be visualized as a three-stage process:

-

Condensation: Formation of the leuco base, 4,4'-bis(diethylamino)-3''-hydroxytriphenylmethane, through the acid-catalyzed reaction of 3-hydroxybenzaldehyde and N,N-diethylaniline.

-

Sulfonation: Introduction of two sulfonate groups onto the phenyl rings of the leuco base using a strong sulfonating agent like concentrated sulfuric acid.

-

Oxidation and Salt Formation: Oxidation of the sulfonated leuco base to the colored triphenylmethane dye, followed by conversion to its sodium salt.

Experimental Protocols

Safety Precautions: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Concentrated acids are highly corrosive and should be handled with extreme care.

Stage 1: Synthesis of the Leuco Base (4,4'-bis(diethylamino)-3''-hydroxytriphenylmethane)

This stage involves the electrophilic substitution of N,N-diethylaniline with 3-hydroxybenzaldehyde in the presence of an acid catalyst.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-hydroxybenzaldehyde (1 molar equivalent) and N,N-diethylaniline (2 molar equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid with constant stirring.

-

Heat the reaction mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is carefully neutralized with a sodium hydroxide (B78521) solution.

-

The resulting crude leuco base can be isolated and purified by recrystallization from a suitable solvent system, such as ethanol-water.

Stage 2: Sulfonation of the Leuco Base

The leuco base is sulfonated to introduce sulfonic acid groups, which enhance the water solubility of the final dye.

Methodology:

-

To a flask containing the purified leuco base from Stage 1, carefully add concentrated sulfuric acid (95-98%) or oleum (B3057394) (fuming sulfuric acid) with cooling in an ice bath to control the exothermic reaction.[1] A typical ratio would be at least 4 parts of the sulfonating agent to 1 part of the leuco base by weight.

-

Once the addition is complete, the reaction mixture is heated to a temperature between 70°C and 120°C for 1 to 5 hours.[1] The optimal temperature and time will depend on the specific sulfonating agent used.

-

After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice to precipitate the sulfonated leuco base.

-

The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

Stage 3: Oxidation and Formation of the Sodium Salt

The colorless sulfonated leuco base is oxidized to the intensely colored Patent Blue V. The final step involves converting the dye to its more stable and water-soluble sodium salt.

Methodology:

-

The dried sulfonated leuco base is dissolved in an acidic aqueous solution.

-

An oxidizing agent, such as manganese dioxide or chloranil, is added portion-wise to the solution with vigorous stirring.[2] The reaction is typically carried out at a controlled temperature, for instance, between 20°C and 100°C.

-

The completion of the oxidation is indicated by the development of a deep blue color.

-

The reaction mixture is then filtered to remove any insoluble manganese salts or byproducts.

-

To the filtrate, a concentrated solution of sodium chloride or sodium sulfate (B86663) is added to "salt out" the Patent Blue V sodium salt.

-

The precipitated dye is collected by filtration and washed with a saturated sodium chloride solution to remove impurities.

-

The purified Patent Blue V sodium salt is then dried under vacuum.

Purification

The final product can be further purified by recrystallization. A common method involves dissolving the crude sodium salt in a minimal amount of hot water and then allowing it to cool slowly to form crystals. The purity of the final product can be assessed by techniques such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), and titration.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molar Mass ( g/mol ) | Molar Equivalents (Synthesis) | Key Role |

| 3-Hydroxybenzaldehyde | 122.12 | 1 | Aldehyde precursor |

| N,N-Diethylaniline | 149.23 | 2 | Amine precursor |

| Sulfuric Acid (conc.) | 98.08 | Catalytic / Reagent | Catalyst / Sulfonating agent |

| Manganese Dioxide | 86.94 | Oxidizing Agent | Oxidant |

| Sodium Chloride | 58.44 | Excess | Salting-out agent |

| Patent Blue V Sodium Salt | 582.66 | 1 (Theoretical) | Final Product |

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of Patent Blue V sodium salt.

Logical Relationship of Purification Steps

References

Spectral Properties of Patent Blue V (Sodium Salt) in Various Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of Patent Blue V (sodium salt), a synthetic triphenylmethane (B1682552) dye, in different solvent environments. This document summarizes key spectral data, outlines detailed experimental protocols for spectral analysis, and presents a logical workflow for these procedures.

Core Spectral Data

Patent Blue V's vibrant blue color is a consequence of its strong absorption of light in the visible spectrum. This absorption is subject to change based on the surrounding solvent, a phenomenon known as solvatochromism. The key spectral parameters, the wavelength of maximum absorbance (λmax) and the molar absorption coefficient (ε), are crucial for analytical applications.

| Solvent | Dielectric Constant (approx.) | λmax (nm) | Molar Absorption Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Notes |

| Water | 80.1 | 638 - 640[1] | 1.06 x 10⁵ at 639 nm[2] | The primary absorption peak is responsible for the characteristic blue color. A secondary, weaker absorption band is also present at approximately 415 nm. |

| Ethanol (B145695) | 24.5 | Not Available | Not Available | A bathochromic (red) shift is expected compared to water due to the lower polarity of ethanol. Patent Blue V is soluble in ethanol.[3][4] |

| Methanol (B129727) | 32.7 | Not Available | Not Available | A slight bathochromic (red) shift is anticipated compared to water. The dye is soluble in methanol.[2] |

Note on Solvatochromism: Triphenylmethane dyes like Patent Blue V typically exhibit a bathochromic shift (a shift to longer wavelengths) in less polar solvents.[5] This is due to the differential solvation of the ground and excited electronic states of the dye molecule. Therefore, in ethanol and methanol, the λmax is expected to be slightly higher than in water.

Experimental Protocols

The following protocols provide a detailed methodology for the determination of the spectral properties of Patent Blue V.

Preparation of Standard Solutions

Objective: To prepare a series of Patent Blue V solutions of known concentrations for spectrophotometric analysis.

Materials:

-

Patent Blue V (sodium salt) powder

-

Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)

-

Analytical balance

-

Selected solvents (e.g., deionized water, absolute ethanol, methanol)

-

Pipettes and pipette bulbs

Procedure:

-

Prepare a Stock Solution: Accurately weigh a precise amount of Patent Blue V powder (e.g., 10 mg) using an analytical balance. Transfer the powder to a 100 mL volumetric flask.

-

Dissolve the Dye: Add a small amount of the desired solvent to the volumetric flask and swirl to dissolve the powder completely.

-

Dilute to Volume: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask. Stopper the flask and invert it several times to ensure a homogenous solution.

-

Calculate Stock Concentration: Determine the molar concentration of the stock solution using the known mass of the dye, its molar mass, and the volume of the flask.

-

Prepare a Dilution Series: Create a series of standard solutions of decreasing concentrations by accurately pipetting specific volumes of the stock solution into separate volumetric flasks and diluting to the mark with the same solvent.

UV-Visible Spectrophotometry

Objective: To measure the absorbance spectrum of the prepared Patent Blue V solutions and determine the λmax and molar absorption coefficient.

Materials:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes (with a 1 cm path length)

-

Prepared standard solutions of Patent Blue V

-

Blank solvent

Procedure:

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range for scanning (e.g., 400-800 nm for the visible spectrum).

-

Blanking the Spectrophotometer: Fill a clean cuvette with the pure solvent that was used to prepare the dye solutions. This will serve as the blank. Place the cuvette in the spectrophotometer and perform a blank measurement to zero the absorbance.

-

Measure Absorbance of Standards: Starting with the most dilute standard solution, rinse a clean cuvette with a small amount of the solution, then fill the cuvette. Place it in the spectrophotometer and record the full absorbance spectrum.

-

Determine λmax: Identify the wavelength at which the maximum absorbance occurs for each solution. This is the λmax.

-

Repeat for all Standards: Repeat the measurement for all prepared standard solutions, ensuring to rinse the cuvette with the next solution before filling.

Calculation of Molar Absorption Coefficient (ε)

Objective: To calculate the molar absorption coefficient using the Beer-Lambert Law.

The Beer-Lambert Law: A = εbc

-

A = Absorbance (unitless)

-

ε = Molar absorption coefficient (L·mol⁻¹·cm⁻¹)

-

b = Path length of the cuvette (typically 1 cm)

-

c = Concentration of the solution (mol·L⁻¹)

Procedure:

-

Create a Calibration Curve: Plot a graph of absorbance (at λmax) on the y-axis versus the concentration of the standard solutions on the x-axis.

-

Linear Regression: Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c, where 'm' is the slope of the line.

-

Calculate ε: According to the Beer-Lambert Law, the slope of the calibration curve (m) is equal to εb. Since the path length (b) is typically 1 cm, the slope of the line is equal to the molar absorption coefficient (ε).

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the spectral properties of Patent Blue V.

References

- 1. scispace.com [scispace.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. US20040053375A1 - Microbiological method of the biosynthesis of natural blue-violet colorants violacein and deoxyviolacein and the utilization thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Patent Blue V (Sodium Salt) CAS 20262-76-4

This technical guide provides a comprehensive overview of Patent Blue V (sodium salt), a synthetic triphenylmethane (B1682552) dye with the CAS number 20262-76-4. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, applications, and relevant experimental methodologies.

Core Technical Data

Patent Blue V sodium salt is widely used as a colorant in the food industry, as a staining agent in medical diagnostics and histology, and as a tracer dye for lymphatic mapping.[1][2] Its utility stems from its intense blue color, water solubility, and pH-dependent chromatic properties.[3]

Physicochemical Properties

A summary of the key physicochemical properties of Patent Blue V sodium salt is presented in the table below.

| Property | Value | References |

| CAS Number | 20262-76-4 | [4][5] |

| Molecular Formula | C₂₇H₃₁N₂NaO₇S₂ | [6][7] |

| Molecular Weight | 582.66 g/mol | [5][6] |

| Synonyms | Acid Blue 3 sodium salt, Food Blue 5 sodium salt, Sulfan Blue | [2][8] |

| Appearance | Dark blue to very dark blue powder | [6] |

| Solubility | Soluble in water. Slightly soluble in ethanol (B145695). 0.01 g/10 mL in methanol:water (1:1) results in a blue to very deep blue solution. | [3][6][8] |

| Absorption Maximum (λmax) | 635–639 nm in water | [9] |

| pH Range as Indicator | 4.0-6.0 | [6] |

| Storage Temperature | Room temperature | [6] |

Specifications

The specifications for Patent Blue V sodium salt can vary depending on the supplier and the intended application. The table below provides a general overview of typical specifications.

| Specification | Value | References |

| Dye Content | ≥ 80% | [7] |

| Assay (Na basis) | 5 - 10% | [6] |

| Colour Index Number | 42051 | [6] |

| EC Number | 243-654-4 | [6] |

Applications in Research and Drug Development

Patent Blue V sodium salt is a versatile tool in various scientific disciplines, primarily utilized for its coloring and tracing properties.

Histology and Microscopy

As a biological stain, Patent Blue V is employed for the demonstration of hemoglobin in tissue sections.[2] Its vibrant blue color provides excellent contrast for visualizing specific cellular structures under a microscope.

Physiological Tracer

The dye is used as a physiological tracer to study fluid movement, for instance, within the kidney.[1][2] Its water solubility and visibility allow for the tracking of lymphatic drainage and other fluid dynamics in vivo.

Sentinel Lymph Node Biopsy (SLNB)

In oncological surgery, particularly for breast cancer and melanoma, Patent Blue V is injected near a tumor to identify the sentinel lymph nodes—the first lymph nodes to which cancer cells are likely to spread.[1][10] The blue staining of the lymphatic vessels and nodes allows surgeons to visually locate and excise them for pathological analysis.

Experimental Protocols

The following sections provide detailed methodologies for key applications of Patent Blue V sodium salt.

General Histological Staining Protocol (Paraffin-Embedded Tissue)

This protocol provides a general workflow for staining paraffin-embedded tissue sections with Patent Blue V. Optimization may be required for specific tissue types and target structures.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Patent Blue V staining solution (e.g., 1% w/v in distilled water)

-

Mounting medium

-

Coverslips

Procedure:

-

Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydration:

-

Immerse slides in two changes of 100% ethanol for 3 minutes each.

-

Immerse slides in 95% ethanol for 3 minutes.

-

Immerse slides in 70% ethanol for 3 minutes.

-

Rinse slides in distilled water for 5 minutes.

-

-

Staining:

-

Immerse slides in the Patent Blue V staining solution for 1-5 minutes, depending on the desired staining intensity.

-

Briefly rinse the slides in distilled water to remove excess stain.

-

-

Dehydration:

-

Immerse slides in 95% ethanol for 1 minute.

-

Immerse slides in two changes of 100% ethanol for 1 minute each.

-

-

Clearing: Immerse slides in two changes of xylene for 2 minutes each.

-

Mounting: Apply a drop of mounting medium to the tissue section and place a coverslip, avoiding air bubbles.

-

Drying: Allow the slides to dry before microscopic examination.

Sentinel Lymph Node Biopsy Workflow

The following diagram illustrates the typical workflow for a sentinel lymph node biopsy procedure using Patent Blue V.

In Vivo Lymphatic Mapping in an Animal Model (General Protocol)

This protocol outlines a general procedure for visualizing lymphatic drainage in a mouse model using Patent Blue V.

Materials:

-

Mouse model

-

Anesthetic agent

-

Sterile Patent Blue V solution (e.g., 2.5%)

-

Insulin syringe with a 30G needle

-

Surgical instruments for dissection (optional)

-

Imaging system (e.g., stereomicroscope with a camera)

Procedure:

-

Anesthesia: Anesthetize the mouse according to approved institutional protocols.

-

Injection: Inject a small volume (e.g., 10-50 µL) of the sterile Patent Blue V solution intradermally or subcutaneously into the area of interest (e.g., footpad, ear pinna).

-

Observation: Visually observe the uptake of the dye into the lymphatic vessels. The lymphatic channels will appear as fine blue lines under the skin.

-

Imaging: Document the lymphatic drainage pathways over time using a suitable imaging system.

-

Dissection (Optional): If desired, carefully dissect the skin and underlying tissues to expose the stained lymphatic vessels and lymph nodes for further examination.

-

Euthanasia: At the end of the experiment, euthanize the animal according to approved institutional protocols.

Cellular Effects and Toxicological Profile

Currently, there is no scientific evidence to suggest that Patent Blue V directly and specifically modulates any known cellular signaling pathways. Its biological effects are primarily attributed to its function as a dye and a tracer.

The main safety concern associated with the in vivo use of Patent Blue V is the potential for allergic reactions, which can range from mild skin reactions to, in rare cases, anaphylaxis.[11] In vitro studies at high concentrations may show general cytotoxicity, but this is not indicative of a specific interaction with a signaling pathway.

To assess the potential mutagenicity of a chemical compound like Patent Blue V, a standard toxicological assay such as the Ames test can be performed. The workflow for such an assessment is outlined below.

Summary and Conclusion

Patent Blue V (sodium salt) is a valuable tool in research and clinical settings due to its properties as a dye and tracer. This guide has provided a comprehensive overview of its technical data, applications, and relevant experimental workflows. While it is a powerful visualization agent, it is important to note the absence of evidence for its direct involvement in specific cellular signaling pathways. Researchers and drug development professionals should consider its utility in the context of its well-established applications and be mindful of the potential for allergic reactions in in vivo studies.

References

- 1. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 9. researchgate.net [researchgate.net]

- 10. melanoma.org.au [melanoma.org.au]

- 11. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]

Patent blue V (sodium salt) as a pH indicator in chemical experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patent Blue V, also known as Food Blue 5 or Sulphan Blue, is a synthetic triphenylmethane (B1682552) dye.[1][2] While widely recognized for its use as a food colorant and in medical diagnostics such as lymphangiography, its utility as a pH indicator in chemical experiments is a notable, albeit less common, application.[1][2] This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and quantitative data related to the use of Patent Blue V sodium salt as a pH indicator.

Physicochemical Properties

Patent Blue V is the sodium or calcium salt of [4-(α-(4-diethylaminophenyl)-5-hydroxy-2,4-disulfophenylmethylidene)-2,5-cyclohexadien-1-ylidene]diethylammonium hydroxide (B78521) inner salt.[1][2] It typically appears as a dark bluish or violet powder.[2][3]

Key Chemical Data:

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₁N₂NaO₇S₂ | |

| Molecular Weight | 582.66 g/mol | [4] |

| CAS Number | 20262-76-4 (sodium salt) | [4] |

| pH Range | 0.8 - 3.0 | [1][2][3] |

| pKa | 7.63 | [5] |

pH Indicator Properties and Data

The color of Patent Blue V in an aqueous solution is pH-dependent, making it a useful indicator for acidic conditions.[1][2][3] The pronounced color change occurs within the pH range of 0.8 to 3.0.[1][2][3]

Color Transition with pH:

| pH | Color |

| < 0.8 | Yellow-Orange |

| 0.8 - 3.0 | Transition from Yellow-Orange to Greenish-Blue |

| > 3.0 | Deep Blue |

This table is a summary based on descriptive information from multiple sources.[1][2][3][6]

Spectroscopic Data:

The absorption spectrum of Patent Blue V changes significantly with pH. In strongly acidic media, it exhibits an absorption maximum at a lower wavelength, which shifts to a higher wavelength in alkaline or weakly acidic conditions.

| pH Condition | Wavelength of Maximum Absorbance (λmax) |

| Strongly Acidic (e.g., 10 M H₂SO₄) | ~415 nm |

| pH 3 | ~640 nm |

| pH 9 | ~640 nm |

| pH > 10 | Hypsochromic shift from 640 nm |

Data compiled from a study on the protonation of Patent Blue V.[7]

Experimental Protocols

Preparation of Patent Blue V Indicator Solution

A standard indicator solution can be prepared by dissolving a specific amount of Patent Blue V sodium salt in distilled or deionized water.

Materials:

-

Patent Blue V sodium salt powder

-

Distilled or deionized water

-

Volumetric flask (e.g., 100 mL)

-

Analytical balance

Procedure:

-

Weigh out a desired amount of Patent Blue V sodium salt (e.g., 0.1 g).

-

Transfer the powder to a 100 mL volumetric flask.

-

Add a small amount of distilled water to dissolve the powder.

-

Once dissolved, fill the flask to the mark with distilled water.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

Use in Acid-Base Titration

Patent Blue V is suitable for titrations involving a strong acid and a weak base, where the equivalence point lies within its transition range.

Materials:

-

Burette

-

Pipette

-

Erlenmeyer flask

-

Analyte (acidic solution)

-

Titrant (basic solution)

-

Patent Blue V indicator solution

Procedure:

-

Rinse the burette with the titrant and the pipette with the analyte.

-

Pipette a known volume of the analyte into the Erlenmeyer flask.

-

Add 2-3 drops of the Patent Blue V indicator solution to the analyte. The solution should turn a yellow-orange color.

-

Fill the burette with the titrant and record the initial volume.

-

Slowly add the titrant to the analyte while continuously swirling the flask.

-

The endpoint of the titration is reached when the solution exhibits a distinct color change to greenish-blue.

-

Record the final volume of the titrant.

-

Repeat the titration at least three times to ensure accuracy.

Visualizations

pH-Dependent Color Change Workflow

The following diagram illustrates the color transition of Patent Blue V as the pH of the solution changes.

Caption: pH-dependent color change of Patent Blue V.

Titration Experimental Workflow

This diagram outlines the key steps in performing an acid-base titration using Patent Blue V as an indicator.

Caption: Acid-Base Titration Workflow.

Redox Indicator Properties

Beyond its function as a pH indicator, Patent Blue V also exhibits redox-sensitive properties. It can change from a reduced yellow form to an oxidized red form.[1][2][3] This reversible redox behavior makes it potentially useful as a redox indicator in certain analytical methods.[1][2][3]

Conclusion

Patent Blue V sodium salt is a versatile dye with clear applications as a pH indicator in strongly acidic environments. Its distinct color change, well-defined pH range, and ease of preparation make it a valuable tool for researchers and scientists in various chemical and analytical contexts. While its use is most appropriate for titrations with an acidic endpoint, its redox properties suggest a broader potential in analytical chemistry.

References

- 1. Patent Blue V - Wikipedia [en.wikipedia.org]

- 2. PATENT BLUE V - Ataman Kimya [atamanchemicals.com]

- 3. E131 (Patent Blue V) - Ataman Kimya [atamanchemicals.com]

- 4. scbt.com [scbt.com]

- 5. Patent Blue | C27H33N2O7S2+ | CID 77074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Patent Blue Food Color,Patent Blue Supplier,Patent Blue Manufacturer,Exporter [meghadyes.com]

- 7. ias.ac.in [ias.ac.in]

A Comprehensive Guide to the Synonyms and Alternative Names for Patent Blue V (Sodium Salt) in Scientific Literature

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. Patent Blue V, a synthetic triphenylmethane (B1682552) dye, is known by a multitude of synonyms and identifiers across various scientific and regulatory domains. This technical guide provides a consolidated overview of these names and associated quantitative data to ensure accurate identification and sourcing.

Nomenclature and Identification

Patent Blue V is utilized in diverse applications, from a food coloring agent to a medical dye in procedures like lymphangiography. This wide range of uses has led to its classification under several naming conventions, including Colour Index (C.I.), E numbers for food additives, and various chemical catalogues. The compound can exist as a sodium or calcium salt.[1] This guide focuses on the sodium salt.

Quantitative Data and Identifiers

To facilitate unambiguous identification, the following table summarizes the key names and quantitative identifiers for Patent Blue V sodium salt.

| Identifier Type | Value | Primary Source(s) |

| Common Name | Patent Blue V sodium salt | [2] |

| CAS Number | 20262-76-4 | [2][3] |

| Chemical Formula | C₂₇H₃₁N₂NaO₇S₂ | [2][3] |

| Molecular Weight | 582.66 g/mol | [2][] |

| Colour Index Name | C.I. Acid Blue 3, monosodium salt | [5] |

| Colour Index Number | C.I. 42051 | [1][6] |

| E Number | E131 | [1][7] |

| IUPAC Name | sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate | [5][8] |

| EC Number | 243-654-4 | [5] |

| UNII (FDA) | 9ZL680Q9Z5 | [5] |

Synonyms and Trade Names

In scientific literature and commercial products, a variety of alternative names are used for Patent Blue V. These can be broadly categorized into chemical names, food additive names, and trade names.

Common Synonyms:

It is important to note that some identifiers, like "Sulphan Blue," can also be associated with a closely related compound with a different CAS number (129-17-9), which has a slightly different chemical structure.[10][11][12] However, in many contexts, "Sulphan Blue" is used interchangeably with Patent Blue V.[1]

Nomenclature Relationships

The relationship between the primary name and its various identifiers is crucial for navigating different databases and regulatory frameworks. The following diagram illustrates these connections.

Caption: Relationship between Patent Blue V and its identifiers.

Experimental Protocols

While this guide focuses on nomenclature, researchers utilizing Patent Blue V would typically encounter it in protocols for staining biological tissues for microscopy or in medical imaging procedures.[13] For instance, in sentinel lymph node biopsy, it is used as a dye to color lymph vessels. The specific methodologies, including concentrations and staining times, are highly application-dependent and should be sourced from peer-reviewed experimental protocols relevant to the specific research question. The dye's color is pH-dependent, appearing deep blue in alkaline or weakly acidic solutions and yellow-orange in more strongly acidic conditions, a property that is critical for its use as a pH indicator in some contexts.

References

- 1. Patent Blue V - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 5. Patent Blue V sodium | C27H31N2NaO7S2 | CID 9916325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cameo.mfa.org [cameo.mfa.org]

- 7. [food additives] e131 [morechemistry.com]

- 8. Patent Blue V | CAS 20262-76-4 | LGC Standards [lgcstandards.com]

- 9. veeprho.com [veeprho.com]

- 10. Sulphan Blue [drugfuture.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Sulfan Blue | C27H31N2NaO6S2 | CID 8507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Patent Blue V: Discovery, History, and Synthesis

This technical guide provides a comprehensive overview of the synthetic dye Patent Blue V, intended for researchers, scientists, and drug development professionals. It covers the historical context of its discovery, its chemical and physical properties, a detailed synthetic protocol, and its various applications, with a focus on its use in the medical field.

Introduction to Synthetic Dyes and the Triphenylmethane (B1682552) Class

The advent of synthetic dyes in the mid-19th century revolutionized the textile industry and laid the foundation for modern organic chemistry. The journey began with William Henry Perkin's accidental discovery of mauveine in 1856 while attempting to synthesize quinine (B1679958) from coal tar.[1][2] This discovery sparked a wave of innovation, leading to the development of a vast array of synthetic colorants.

Patent Blue V belongs to the triphenylmethane class of dyes, which are known for their brilliant and intense colors.[3] These dyes share a common structural backbone of triphenylmethane. The first commercially successful triphenylmethane dye, fuchsine, was developed in 1859.[3] The development of these dyes was closely linked to the burgeoning German chemical industry in the late 19th and early 20th centuries.[4]

Discovery and History of Patent Blue V

While the exact date of the initial synthesis of Patent Blue V and the specific chemists involved are not extensively documented in readily available historical records, its development can be placed within the broader context of the expansion of the synthetic dye industry. The dye is also known by several other names, including Food Blue 5, Sulphan Blue, Acid Blue 3, and its E number, E131.[5][6]

Its use in the medical field, a significant application, began in the 1960s for lymphangiography.[6] The development of Patent Blue V for medical applications is attributed to the French pharmaceutical company Guerbet, and it was approved by Health Canada on December 31, 1979.[5][7]

Chemical and Physical Properties

Patent Blue V is a synthetic anionic dye of the triphenylmethane family. It is typically available as a sodium or calcium salt.[5] Its chemical structure is characterized by a central carbon atom bonded to three aromatic rings, with diethylamino and sulfonate functional groups that impart its color and solubility.

A summary of its key quantitative properties is presented in the table below:

| Property | Value | Reference(s) |

| Chemical Formula | C₂₇H₃₁N₂NaO₇S₂ (Sodium Salt) | [8] |

| Molar Mass | 582.66 g/mol (Sodium Salt) | [8] |

| Appearance | Dark blue powder or granules | [9] |

| Solubility | Soluble in water, slightly soluble in ethanol | [5] |

| pH Indicator Range | 0.8 - 3.0 | [6] |

| Color Change (pH) | Yellow-orange (acidic) to deep blue (alkaline) | [6] |

| Reduction Potential | ~0.77 V | [6] |

Synthesis of Patent Blue V

The synthesis of Patent Blue V involves a multi-step process rooted in the classical chemistry of triphenylmethane dyes. The primary route involves the condensation of N,N-diethylaniline with 3-hydroxybenzaldehyde, followed by sulfonation and oxidation to yield the final colored product.

Experimental Protocol

The following is a plausible experimental protocol for the synthesis of Patent Blue V, derived from the general principles of triphenylmethane dye synthesis:

Step 1: Condensation to form the Leuco Base

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine two molar equivalents of N,N-diethylaniline with one molar equivalent of 3-hydroxybenzaldehyde.

-

Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or zinc chloride, to the mixture while stirring.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and neutralize it with a solution of sodium hydroxide.

-

Remove any excess N,N-diethylaniline by steam distillation. The resulting solid is the leuco base of Patent Blue V.

Step 2: Sulfonation

-

To the leuco base, add fuming sulfuric acid (oleum) containing an excess of sulfur trioxide.

-

Heat the mixture carefully to a temperature of 100-120°C for several hours to introduce two sulfonate groups onto the aromatic rings.

-

Cool the reaction mixture and pour it onto ice to precipitate the sulfonated leuco base.

-

Filter the precipitate and wash it with a saturated sodium chloride solution to remove excess acid.

Step 3: Oxidation to Patent Blue V

-

Suspend the sulfonated leuco base in an acidic aqueous solution (e.g., dilute HCl).

-

Add a suitable oxidizing agent, such as lead dioxide (PbO₂) or manganese dioxide (MnO₂), portion-wise with vigorous stirring.

-

Continue the oxidation until the characteristic deep blue color of Patent Blue V develops and persists.

-

Filter the solution to remove the oxidizing agent and any byproducts.

-

The dye can be isolated from the aqueous solution by salting out with sodium chloride or by evaporation of the solvent. The final product is typically a sodium or calcium salt.

Synthesis Pathway Diagram

Caption: Synthesis pathway of Patent Blue V from starting materials to the final dye.

Applications of Patent Blue V

Patent Blue V has found applications in various fields, primarily due to its intense color and its interaction with biological molecules.

Medical Diagnostics: Lymphangiography and Sentinel Node Biopsy

The most significant application of Patent Blue V is in the medical field as a diagnostic agent. It is used in lymphangiography to visualize lymphatic vessels and in sentinel lymph node biopsy for cancer staging.[5][6] When injected interstitially, Patent Blue V is taken up by the lymphatic system, where it binds to albumin, allowing for the visual identification of lymph nodes and vessels.[7]

Clinical Workflow for Sentinel Lymph Node Biopsy

Caption: Clinical workflow for using Patent Blue V in sentinel lymph node biopsy.

Food Additive

Patent Blue V is used as a food coloring agent in some regions, where it is designated as E131.[5] It can be found in products such as Scotch eggs, certain jelly sweets, and blue Curaçao.[6] However, its use as a food dye is banned in some countries, including the United States and Australia, due to concerns about potential allergic reactions.[5]

pH and Redox Indicator

Due to its pH-dependent color change, Patent Blue V can be used as a pH indicator in the range of 0.8 to 3.0.[6] It is also redox-sensitive, changing from a reduced yellow form to an oxidized blue form, making it useful as a reversible redox indicator in some analytical methods.[6]

Conclusion

Patent Blue V, a member of the historic triphenylmethane class of dyes, has evolved from a general colorant to a specialized tool in medical diagnostics. Its unique chemical properties, including its intense color and ability to bind to proteins, have made it invaluable for procedures like sentinel lymph node biopsy. This guide has provided a detailed overview of its history, synthesis, and applications, offering a valuable resource for professionals in the fields of chemistry and drug development.

References

- 1. Patent Blue V - Wikipedia [en.wikipedia.org]

- 2. PATENT BLUE V - Ataman Kimya [atamanchemicals.com]

- 3. Removal of Patent Blue Dye Using Ananas comosus-Derived Biochar: Equilibrium, Kinetics, and Phytotoxicity Studies | MDPI [mdpi.com]

- 4. Patent Blue | C27H33N2O7S2+ | CID 77074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CA1068265A - Highly sulfonated triphenylmethane compounds, process for their preparation and their use as dyestuffs - Google Patents [patents.google.com]

- 6. US1329898A - Blue sulfur dye and process of manufacturing same - Google Patents [patents.google.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. patents.justia.com [patents.justia.com]

An In-Depth Technical Guide to the Interaction of Patent Blue V (Sodium Salt) with Biological Macromolecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patent Blue V (PBV), a synthetic triphenylmethane (B1682552) dye, is utilized in the medical field as a diagnostic agent, particularly for sentinel lymph node biopsy in cancer staging.[1][2] Its clinical efficacy is intrinsically linked to its interactions with biological macromolecules, most notably serum albumin. This technical guide provides a comprehensive overview of the current understanding of these interactions, focusing on quantitative data, detailed experimental methodologies, and logical workflows for characterization. While the interaction with serum albumin is the most documented, this guide also touches upon its interactions with other macromolecules like DNA.

Core Concept: The Pivotal Role of Albumin Binding

The biodistribution and pharmacokinetic profile of Patent Blue V are critically dependent on its binding to lymphatic proteins, primarily albumin.[3] This non-covalent interaction is essential for the dye's transport through the lymphatic system, allowing for the visualization of lymph vessels and nodes.[3] It is understood that PBV binds weakly to albumin, likely through its sulfonic acid groups.[3] This reversible binding is a key aspect of its function, enabling it to be transported effectively while also being available for clearance.

Quantitative Data on Patent Blue V Interactions

The available quantitative data on the interaction of Patent Blue V with biological macromolecules is limited, with a primary focus on its interaction with Human Serum Albumin (HSA). A significant observation is the substantial increase in the fluorescence quantum yield of PBV upon binding to HSA.

| Macromolecule | Parameter | Value (Free PBV) | Value (HSA-Bound PBV) | Method | Reference |

| Human Serum Albumin (HSA) | Fluorescence Quantum Yield (at 585 nm) | 5.3 x 10⁻⁴ | 1.7 x 10⁻² (± 0.3 x 10⁻²) | Fluorescence Spectroscopy | [3] |

| Human Serum Albumin (HSA) | Fluorescence Quantum Yield (at 620 nm) | 4.7 x 10⁻⁴ | 1.2 x 10⁻² (± 0.2 x 10⁻²) | Fluorescence Spectroscopy | [3] |

| B-DNA | Molecular Interaction | No significant interaction observed | - | In silico molecular docking | [4] |

Experimental Protocols for Characterizing Dye-Macromolecule Interactions

While specific, detailed protocols for Patent Blue V are not extensively published, the following methodologies are standard for characterizing dye-protein interactions and can be readily adapted.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5][6]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the PBV-albumin interaction.

Methodology:

-

Sample Preparation:

-

Prepare a solution of Human Serum Albumin (HSA) at a concentration of approximately 10 µM in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).[7] The buffer must be precisely matched for both the protein and the dye solution to minimize heats of dilution.[8]

-

Prepare a concentrated solution of Patent Blue V (sodium salt) at approximately 100 µM in the same buffer.[7]

-

Degas both solutions immediately before the experiment to prevent bubble formation.[8]

-

-

Instrumentation and Setup (e.g., MicroCal ITC200):

-

Titration:

-

Perform an initial injection of 0.5 µL over 1 second, followed by a series of 20-30 injections of 2.0 µL each, with a 180-second spacing between injections.[9] These parameters may need to be optimized based on the specific interaction.

-

-

Data Analysis:

-

Integrate the raw thermogram peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of PBV to HSA.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.[8]

-

Fluorescence Spectroscopy for Binding Affinity Determination

This technique can be used in two ways: by observing the change in the intrinsic fluorescence of the protein (tryptophan fluorescence quenching) or the change in the fluorescence of the dye upon binding.[10][11] Given that PBV's fluorescence is significantly enhanced upon binding to HSA, the latter approach is particularly suitable.[3]

Objective: To determine the binding constant (Ka) and the number of binding sites (n) for the PBV-HSA interaction.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of HSA (e.g., 10 µM) and a stock solution of PBV (e.g., 1 mM) in a suitable buffer (e.g., PBS, pH 7.4).

-

-

Instrumentation:

-

Use a spectrofluorometer with excitation and emission slit widths set to 5 nm.[11]

-

-

Titration:

-

Place a fixed concentration of HSA in a cuvette.

-

Incrementally add small aliquots of the PBV stock solution to the HSA solution.

-

After each addition, incubate the mixture to allow it to reach equilibrium.

-

Record the fluorescence emission spectrum of the solution. For PBV bound to HSA, an excitation wavelength of 585 nm or 620 nm can be used, with emission monitored around the peak fluorescence.[3]

-

-

Data Analysis (using the Scatchard equation):

-

Correct the fluorescence intensity for the inner filter effect.

-

Calculate the concentration of bound and free dye at each titration point.

-

Plot r/[Df] versus r, where r is the ratio of the concentration of bound dye to the total protein concentration, and [Df] is the concentration of free dye.

-

The binding constant (Ka) can be determined from the slope of the plot, and the number of binding sites (n) from the x-intercept.

-

Equilibrium Dialysis

This is a classic and reliable method to separate the free ligand from the protein-bound ligand.[3]

Objective: To determine the concentrations of free and HSA-bound PBV at equilibrium.

Methodology:

-

Setup:

-

Prepare a solution of HSA in a buffer (e.g., PBS) and place it inside a dialysis bag with a specific molecular weight cutoff (e.g., 12-14 kDa).

-

Immerse the dialysis bag in a larger volume of the same buffer containing a known concentration of PBV.

-

-

Equilibration:

-

Allow the system to equilibrate with gentle stirring for a sufficient period (e.g., 12-24 hours) to allow the free dye to diffuse across the membrane.[3]

-

-

Measurement:

-

After equilibration, measure the concentration of PBV in the solution outside the dialysis bag (which represents the free dye concentration) using a spectrophotometer at 638 nm.[3]

-

The concentration of bound dye can be calculated by subtracting the free dye concentration from the total initial dye concentration.

-

Visualizing Experimental and Logical Workflows

Logical Workflow for Characterizing PBV-Macromolecule Interaction

Caption: A logical workflow for the comprehensive characterization of Patent Blue V's interaction with a target macromolecule.

Experimental Workflow for ITC

Caption: A streamlined experimental workflow for determining the thermodynamics of PBV-protein interaction using Isothermal Titration Calorimetry.

Conclusion and Future Directions

The interaction of Patent Blue V with serum albumin is fundamental to its clinical utility. While current data confirms this binding and its effect on the dye's fluorescence, a significant gap exists in the literature regarding a detailed thermodynamic and kinetic characterization of this interaction. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake such studies using techniques like ITC and fluorescence spectroscopy. Further research into the binding of Patent Blue V with other biological macromolecules, including a wider range of proteins and lipids, will be crucial for a more complete understanding of its biological fate and for the development of new diagnostic and therapeutic applications. The potential for this dye to modulate the activity of enzymes or other functional proteins remains an unexplored and potentially fruitful area of investigation.

References

- 1. Thermodynamic characterization of drug binding to human serum albumin by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anaphylaxis to Patent Blue V: a case series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sentinel lymph nodes fluorescence detection and imaging using Patent Blue V bound to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the genotoxic effects of patent blue V (E131) in human peripheral lymphocytes and in silico molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]

- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 10. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding interaction of a novel fluorophore with serum albumins: steady state fluorescence perturbation and molecular modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Protocol for Using Patent Blue V in Sentinel Lymph Node Biopsy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sentinel lymph node biopsy (SLNB) is a minimally invasive surgical procedure used for the staging of axillary lymph nodes in patients with early-stage breast cancer and melanoma. The procedure identifies the sentinel lymph node(s) (SLNs)—the first node(s) to receive lymphatic drainage from a primary tumor. The status of the SLN is highly predictive of the status of the remaining regional lymph nodes.

Patent Blue V (PBV), a triphenylmethane (B1682552) dye, is a widely used agent for lymphatic mapping.[1] When injected near the tumor, PBV is taken up by lymphatic vessels and stains the SLNs blue, allowing for visual identification and excision by the surgeon.[2] While the combination of blue dye with a radioisotope (technetium-99m) is often considered the gold standard for SLNB, offering high identification rates, the use of PBV alone is a viable, simpler, and more accessible alternative that avoids radiation exposure.[1][3]

Materials and Equipment

-

Sterile Patent Blue V solution (2.5%)

-

Sterile syringes (1-5 mL)

-

Sterile needles (23G or similar)[4]

-

Skin antiseptic

-

Sterile drapes

-

Protective barrier: sterile adhesive plastic film or sterile lubricating jelly[4][5]

-

Sterile gauze[4]

-

Standard surgical dissection kit

-

Specimen container with appropriate fixative (e.g., 10% neutral buffered formalin)

Experimental Protocol

3.1. Patient Preparation and Anesthesia

-

Informed Consent: Ensure the patient has provided informed consent, which should include discussion of potential side effects such as allergic reactions and prolonged skin staining.[6]

-

Allergy History: Thoroughly review the patient's history for any prior allergic reactions to dyes or contrast media. PBV is contraindicated in patients with a known hypersensitivity.[7]

-

Anesthesia: The procedure is performed under general anesthesia. The dye is typically injected immediately following the induction of anesthesia.[2]

3.2. Dye Preparation and Administration

-

Dosage: Draw 1-2 mL of 2.5% Patent Blue V solution into a sterile syringe.[8] Some protocols may involve dilution with saline, though this is not always required.[8]

-

Injection Site Preparation:

-

Prepare the skin over the injection site with a suitable antiseptic.

-

To prevent spillage and subsequent skin tattooing, apply a protective barrier over the injection site. Options include a sterile adhesive plastic film or a layer of sterile lubricating jelly around the intended injection point.[4][9]

-

-

Injection Technique:

-

Location: The injection can be administered via peritumoral (around the tumor), or periareolar (around the areola) routes.[2][10] The injection is typically intradermal and/or subdermal.[2][4]

-

Using a 23G needle, inject the dye slowly.[4]

-

After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze for approximately 10 seconds to minimize leakage.[4]

-

-

Massage: Gently massage the injection site for 5-10 minutes. This promotes the uptake of the dye into the lymphatic channels.[11]

3.3. Surgical Procedure and Node Identification

-

Timing: Wait approximately 5-10 minutes after injection and massage to allow the dye to travel to the sentinel node(s).

-

Incision: Make a surgical incision in the axilla.

-

Identification and Excision:

-

Carefully dissect through the subcutaneous tissue and axillary fat.

-

Visually identify any blue-stained lymphatic vessels and trace them to the first blue-stained lymph node(s). These are the sentinel nodes.

-

Excise the identified sentinel node(s) and any other palpable or suspicious nodes.

-

3.4. Sample Handling and Analysis

-

Ex Vivo Confirmation: Confirm the blue staining of the excised nodes.

-

Histopathology: Place the excised SLN(s) in a labeled specimen container with the appropriate fixative.

-

Intraoperative Analysis: Send the specimen for immediate histopathological analysis, typically via frozen section, to detect the presence of metastatic cells.[2] The results of this analysis will guide the decision on whether to proceed with a full axillary lymph node dissection.[2]

Data Presentation

Table 1: Patent Blue V Injection Protocol Summary

| Parameter | Standard Protocol |

|---|---|

| Agent | Patent Blue V (2.5% Solution) |

| Volume | 1–2 mL[8] |

| Injection Site | Peritumoral or Periareolar[10] |

| Injection Depth | Intradermal and/or Subdermal[2][4] |

| Post-Injection | Gentle massage for 5-10 minutes[11] |

| Wait Time | 5-10 minutes before incision |

Table 2: Performance Metrics of SLNB Mapping Techniques

| Technique | Identification Rate (%) | False-Negative Rate (%) |

|---|---|---|

| Blue Dye Alone | 93.3% – 97.4%[12][13] | 4.9% – 21%[13][14] |

| Radioisotope Alone | ~97.5% | ~7.4%[10] |

| Combined (Dye + Radioisotope) | >95% – 98.8%[1][8] | 2.8% – 5.9%[10][14] |

Table 3: Reported Adverse Reactions to Patent Blue V

| Reaction Type | Incidence (%) | Notes |

|---|---|---|

| Overall Adverse Reactions | ~0.9%[15] | Based on a study of 7,917 patients.[15] |

| Minor Allergic Reactions | ~0.3%[15] | Includes urticaria (hives), pruritus, and rash.[15] |

| Moderate Allergic Reactions | ~0.2%[15] | Includes transient hypotension or bronchospasm.[15] |

| Severe Anaphylaxis | ~0.06%[15] | Life-threatening reaction requiring immediate intervention.[15] |

| Prolonged Skin Staining | Common | Can persist for 12-18 months or longer.[4][6] |

| Blue Discoloration of Urine | Common | Typically resolves within 24-48 hours.[16] |

Visualization: SLNB Experimental Workflow

Caption: Workflow for sentinel lymph node biopsy using Patent Blue V.

Discussion and Troubleshooting

-

Technique Comparison: The combined use of blue dye and a radioisotope is generally associated with a higher identification rate and a lower false-negative rate compared to blue dye alone.[10][14] However, the dye-alone technique is a valid option, especially in centers without access to nuclear medicine facilities, provided that surgeons are experienced with the procedure.[13]

-

Minimizing Skin Staining: The most common non-allergic side effect is prolonged blue discoloration of the skin at the injection site.[17] This "blue tattoo" can last for many months and be a cosmetic concern for patients.[6] The risk can be significantly minimized by carefully applying a protective barrier (adhesive film or sterile jelly) to prevent dye spillage onto the epidermis and by ensuring a subdermal, rather than purely intradermal, injection.[4][5]

-

Managing Adverse Reactions: Although rare, severe allergic reactions to Patent Blue V can occur.[15] Anesthesiologists and surgeons must be vigilant for signs of anaphylaxis, such as sudden hypotension, bronchospasm, or urticaria, which typically occur within minutes of injection.[16] A thorough patient allergy history is critical, and appropriate resuscitation equipment should be immediately available.[7]

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. sgo-iasgo.com [sgo-iasgo.com]

- 3. Diagnostic application of patent blue V in sentinel lymph node biopsy for breast cancer - Is it time for a change? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Injecting Patent Blue Dye V for sentinel lymph node biopsy without skin staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reducing skin staining after Patent Blue V dye for sentinel lymph node biopsy using sterile lubricating jelly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Long Will I Be Blue? Prolonged Skin Staining Following Sentinel Lymph Node Biopsy Using Intradermal Patent Blue Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nps.org.au [nps.org.au]

- 8. Is blue dye still required during sentinel lymph node biopsy for breast cancer? - ecancer [ecancer.org]

- 9. publishing.rcseng.ac.uk [publishing.rcseng.ac.uk]

- 10. sgo-iasgo.com [sgo-iasgo.com]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of sentinel lymph node biopsy guided by blue dye with or without indocyanine green in early breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sentinel lymph node mapping with patent blue dye in patients with breast cancer: a retrospective single institution study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of blue dye and isotope with blue dye alone in breast sentinel node biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Adverse reactions to patent blue V dye - The NEW START and ALMANAC experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biomedicus.gr [biomedicus.gr]

- 17. publishing.rcseng.ac.uk [publishing.rcseng.ac.uk]

Application Notes and Protocols: Staining Tissues with Patent Blue V (Sodium Salt) for Microscopy and Histology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patent Blue V (sodium salt), a synthetic triphenylmethane (B1682552) dye, serves as a versatile tool in microscopy and histology.[1] Its vibrant blue color provides excellent contrast, making it valuable for visualizing various cellular and tissue components.[2] These application notes provide detailed protocols for the use of Patent Blue V as a general histological stain, a counterstain, and a vital stain, along with troubleshooting guidance to ensure optimal results. As an acid dye, Patent Blue V carries a negative charge and binds to cationic (basic) components within tissues, such as proteins in the cytoplasm, muscle, and connective tissue.[1][3][4] This electrostatic interaction is the primary mechanism behind its staining properties.[1]

Data Presentation

Physicochemical Properties of Patent Blue V (Sodium Salt)

| Property | Value |

| Synonyms | Acid Blue 3, Food Blue 5, Sulphan Blue |

| CAS Number | 20262-76-4 |

| Molecular Formula | C₂₇H₃₁N₂NaO₇S₂ |

| Molecular Weight | 582.66 g/mol |

| Appearance | Dark blue powder |

| Solubility | Soluble in water, slightly soluble in ethanol (B145695) |

Recommended Staining Parameters (Starting Points for Optimization)

| Parameter | General Histological Stain | Counterstain | Vital Staining (Cultured Cells) |

| Fixation | 10% Neutral Buffered Formalin | 10% Neutral Buffered Formalin | Not applicable (live cells) |

| Stain Concentration | 0.5% - 1% aqueous | 0.1% - 0.5% aqueous | 0.2% - 0.5% in balanced salt solution |

| Staining Time | 5 - 10 minutes | 1 - 3 minutes | 5 - 15 minutes |

| Differentiation | 0.5% Acetic Acid | Not typically required | Not applicable |

Experimental Protocols

I. General Histological Staining with Patent Blue V

This protocol provides a method for using Patent Blue V as a primary stain for visualizing cytoplasm, muscle, and connective tissue.

Materials:

-

Patent Blue V (sodium salt)

-

Distilled water

-

Glacial acetic acid

-

Standard histology reagents for deparaffinization and rehydration (e.g., xylene, graded alcohols)

-

10% Neutral Buffered Formalin (NBF)

-

Mounting medium

Equipment:

-

Microscope slides with fixed and paraffin-embedded tissue sections

-

Staining jars

-

Microscope

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer to 100% ethanol (2 changes, 3 minutes each).

-

Transfer to 95% ethanol (2 changes, 3 minutes each).

-

Transfer to 70% ethanol (3 minutes).

-

Rinse in running tap water for 5 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Prepare a 0.5% aqueous solution of Patent Blue V (0.5 g of Patent Blue V powder in 100 ml of distilled water).

-

Immerse slides in the Patent Blue V solution for 5-10 minutes.

-

-

Differentiation:

-

Briefly rinse slides in distilled water.

-

Dip slides in 0.5% acetic acid (0.5 ml glacial acetic acid in 100 ml distilled water) for 10-30 seconds to remove excess stain. Monitor microscopically for desired staining intensity.

-

-

Washing:

-

Rinse slides in running tap water for 1-2 minutes.

-

-

Dehydration and Clearing:

-

Dehydrate through graded alcohols (95% ethanol for 1 minute, followed by 2 changes of 100% ethanol for 1 minute each).

-

Clear in xylene (2 changes, 3 minutes each).

-

-

Mounting:

-

Apply a coverslip using a permanent mounting medium.

-

Expected Results:

-

Cytoplasm, muscle, connective tissue: Shades of blue

-

Nuclei: Unstained (if no counterstain is used)

II. Patent Blue V as a Counterstain to Hematoxylin

This protocol outlines the use of Patent Blue V as a cytoplasmic counterstain following nuclear staining with hematoxylin.

Materials:

-

All materials from Protocol I

-

Harris' Hematoxylin solution

-

Acid alcohol (1% HCl in 70% ethanol)

-

Bluing reagent (e.g., Scott's tap water substitute or dilute ammonia (B1221849) water)

Equipment:

-

Same as Protocol I

Protocol:

-

Deparaffinization and Rehydration:

-

Follow step 1 from Protocol I.

-

-

Nuclear Staining:

-

Immerse slides in Harris' Hematoxylin for 5-8 minutes.

-

Rinse in running tap water.

-

Differentiate briefly in acid alcohol (a few quick dips).

-

Rinse in running tap water.

-

Blue the sections in a suitable bluing reagent for 30-60 seconds.[5]

-

Wash in running tap water for 5 minutes.

-

Rinse in distilled water.

-

-

Counterstaining:

-

Prepare a 0.2% aqueous solution of Patent Blue V (0.2 g of Patent Blue V powder in 100 ml of distilled water).

-

Immerse slides in the Patent Blue V solution for 1-3 minutes.

-

-

Washing:

-

Briefly rinse in distilled water.

-

-

Dehydration, Clearing, and Mounting:

-

Follow steps 5 and 6 from Protocol I.

-

Expected Results:

-

Nuclei: Blue to purple

-

Cytoplasm, muscle, connective tissue: Light to medium blue

III. Vital Staining of Cultured Cells

This protocol is for assessing cell viability, as Patent Blue V is excluded by live cells with intact membranes.

Materials:

-

Patent Blue V (sodium salt)

-

Sterile phosphate-buffered saline (PBS) or other balanced salt solution

-

Cultured cells on coverslips or in culture dishes

Equipment:

-

Inverted microscope

-

Pipettes

Protocol:

-

Preparation of Staining Solution:

-

Prepare a 0.4% (w/v) Patent Blue V solution in sterile PBS. For example, add 4 mg of Patent Blue V to 1 ml of PBS.

-

Filter-sterilize the solution through a 0.22 µm filter.

-

-

Staining:

-

Aspirate the culture medium from the cells.

-

Gently add the Patent Blue V staining solution to cover the cells.

-

Incubate at room temperature for 5 minutes.

-

-

Observation:

-

Observe the cells directly under an inverted microscope. Do not wash the cells, as this may lyse the dead, stained cells.

-

Expected Results:

-

Viable cells: Remain unstained (dye is excluded).

-

Non-viable (dead or membrane-compromised) cells: Stain blue.

Visualizations

Caption: General Histological Staining Workflow with Patent Blue V.

Caption: Vital Staining Protocol for Cultured Cells.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Weak or No Staining | 1. Improper Fixation: Inadequate fixation time or use of an inappropriate fixative. 2. Staining Solution: Stain is too old, at an incorrect pH, or too dilute. 3. Staining Time: Incubation time is too short. | 1. Ensure tissues are fixed in 10% NBF for an adequate duration (e.g., 24-48 hours for routine biopsies).[6] 2. Prepare a fresh staining solution. Ensure the pH is slightly acidic to neutral.[7] 3. Increase the staining time in 1-2 minute increments. |

| Overstaining | 1. Staining Time: Incubation time is too long. 2. Differentiation: Differentiation step was too short or omitted. | 1. Reduce the staining time. 2. Increase the differentiation time in 0.5% acetic acid, monitoring the color change microscopically. |

| Uneven Staining | 1. Incomplete Deparaffinization: Residual paraffin (B1166041) on the slide prevents even stain penetration. 2. Reagent Contamination: Water carried over into alcohols or clearing agents. | 1. Use fresh xylene and alcohols for deparaffinization. Ensure complete immersion of slides. 2. Replace contaminated reagents in the staining series. |

| Precipitate on Section | 1. Staining Solution: The dye has precipitated out of the solution. | 1. Filter the staining solution before use. |

Safety Precautions